molecular formula C22H23BrN4O2S B2924820 4-[2-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide CAS No. 1207001-17-9

4-[2-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide

Cat. No.: B2924820
CAS No.: 1207001-17-9
M. Wt: 487.42
InChI Key: BAEYFHWLVUUAFH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a bromophenyl group, an amine group, a thioether group, and a carboxamide group. These functional groups could potentially give the compound various chemical and biological properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic imidazole and phenyl rings could potentially make the compound relatively stable. The electron-withdrawing bromine atom on the phenyl ring could make that part of the molecule relatively electronegative .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the bromine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction. The amine group could react with acids to form amides, or with carbonyl compounds to form imines or enamines .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups (such as the amine and carboxamide groups) could make the compound soluble in polar solvents. The compound could potentially have a relatively high melting point and boiling point due to the presence of the aromatic rings .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, researchers could investigate more efficient methods of synthesizing the compound, or study its physical and chemical properties in more detail. If the compound shows biological activity, it could be studied as a potential pharmaceutical drug .

Properties

IUPAC Name

4-[2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O2S/c1-2-3-11-24-21(29)16-7-9-19(10-8-16)27-13-12-25-22(27)30-15-20(28)26-18-6-4-5-17(23)14-18/h4-10,12-14H,2-3,11,15H2,1H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEYFHWLVUUAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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